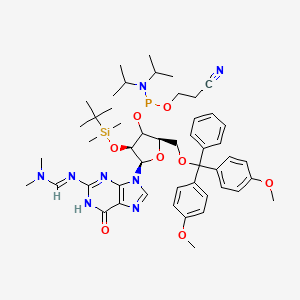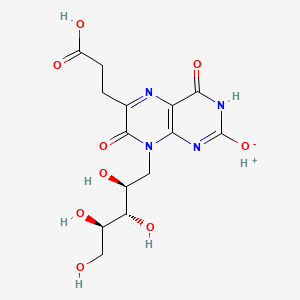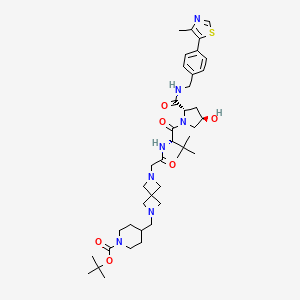
E3 Ligase Ligand-linker Conjugate 103
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 Ligase Ligand-linker Conjugate 103 is a compound that plays a crucial role in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to selectively degrade specific proteins within cells. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 103 typically involves multiple steps, starting with the preparation of the ligand for the E3 ubiquitin ligase. This is followed by the attachment of a linker molecule. The synthetic routes often include reactions such as amide bond formation, alkylation, and coupling reactions. Common reagents used in these reactions include primary amines, DIPEA (N,N-Diisopropylethylamine), and DMF (Dimethylformamide) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes while ensuring high purity and yield. This often requires optimization of reaction conditions, use of automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility .
化学反应分析
Types of Reactions
E3 Ligase Ligand-linker Conjugate 103 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
科学研究应用
E3 Ligase Ligand-linker Conjugate 103 has a wide range of scientific research applications, including:
Chemistry: Used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Utilized in the development of targeted therapies for diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: Applied in the production of pharmaceuticals, agrochemicals, and biotechnology products
作用机制
The mechanism of action of E3 Ligase Ligand-linker Conjugate 103 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which regulates protein turnover and maintains cellular homeostasis .
相似化合物的比较
Similar Compounds
Similar compounds to E3 Ligase Ligand-linker Conjugate 103 include:
Cereblon-based PROTACs: Utilize cereblon as the E3 ligase ligand.
Von Hippel-Lindau (VHL)-based PROTACs: Utilize VHL as the E3 ligase ligand.
MDM2-based PROTACs: Utilize MDM2 as the E3 ligase ligand
Uniqueness
This compound is unique due to its specific ligand-linker combination, which provides distinct selectivity and efficacy in targeting proteins for degradation. This uniqueness allows for the development of tailored therapeutic strategies and the exploration of new biological pathways.
属性
分子式 |
C40H59N7O6S |
|---|---|
分子量 |
766.0 g/mol |
IUPAC 名称 |
tert-butyl 4-[[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,6-diazaspiro[3.3]heptan-6-yl]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C40H59N7O6S/c1-26-33(54-25-42-26)29-10-8-27(9-11-29)17-41-35(50)31-16-30(48)19-47(31)36(51)34(38(2,3)4)43-32(49)20-45-23-40(24-45)21-44(22-40)18-28-12-14-46(15-13-28)37(52)53-39(5,6)7/h8-11,25,28,30-31,34,48H,12-24H2,1-7H3,(H,41,50)(H,43,49)/t30-,31+,34-/m1/s1 |
InChI 键 |
JFSMJLQRRXVLJW-JSWXEYCZSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CC5(C4)CN(C5)CC6CCN(CC6)C(=O)OC(C)(C)C)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CC5(C4)CN(C5)CC6CCN(CC6)C(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane](/img/structure/B12379581.png)

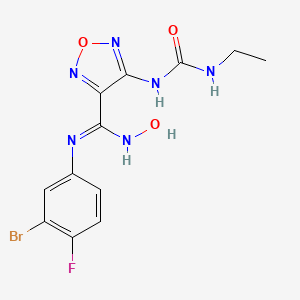

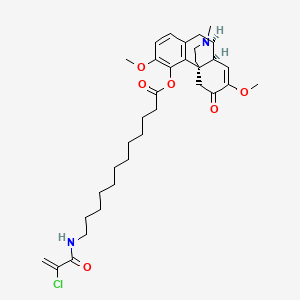
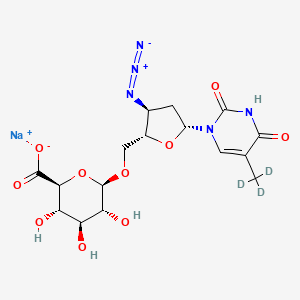

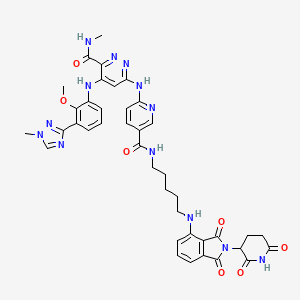
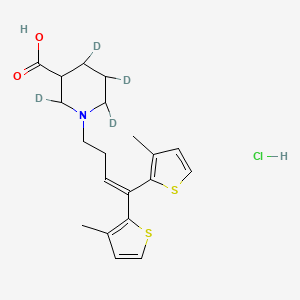
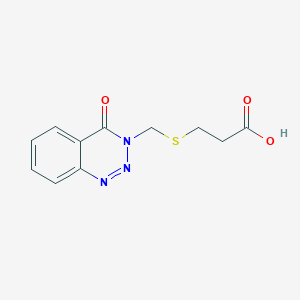
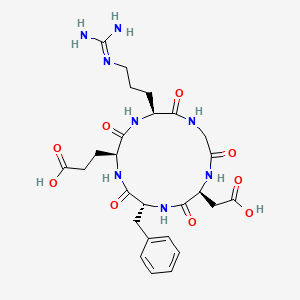
![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)
